N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . Another example is the synthesis of rivaroxaban, an anticoagulant agent, which involves the condensation of 4-(4-aminophenyl)-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate .Molecular Structure Analysis
The molecular structure of “N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide” can be inferred from its name. It likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxamide group, and a methanesulfonylpiperidin-4-yl group .Future Directions
The future directions for research on “N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential as a pharmaceutical agent .
Mechanism of Action
- The piperidine moiety suggests possible interactions with receptors or enzymes involved in neurotransmission, as piperidine derivatives often exhibit pharmacological activity .
- The thiophene ring system is known for its diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties .
Target of Action
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-19(16,17)14-6-4-10(5-7-14)9-13-12(15)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLIABSENSHJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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